molecular formula C12H17ClN2 B6243954 2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 629661-66-1

2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B6243954
CAS No.: 629661-66-1
M. Wt: 224.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a synthetic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-ethylindole.

    Alkylation: The indole nitrogen is alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Reduction: The resulting product is then reduced using a reducing agent like lithium aluminum hydride to obtain 2-(2-ethyl-1H-indol-3-yl)ethan-1-amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can further modify the ethyl group or the indole ring.

    Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the ethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the indole or ethyl group.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its indole structure makes it a valuable intermediate in the synthesis of pharmaceuticals and natural product analogs.

Biology

Biologically, this compound can be used to study the function of indole derivatives in biological systems. It may serve as a model compound for understanding the behavior of more complex indole-containing molecules.

Medicine

In medicine, indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound could be investigated for similar activities.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride would depend on its specific application. Generally, indole derivatives interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: Another indole derivative with a similar structure but different functional groups.

    Serotonin: A well-known neurotransmitter with an indole structure.

    Melatonin: A hormone involved in regulating sleep, also an indole derivative.

Uniqueness

2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

CAS No.

629661-66-1

Molecular Formula

C12H17ClN2

Molecular Weight

224.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.